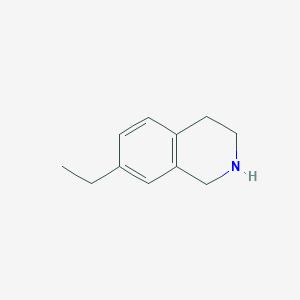

7-Ethyl-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

7-ethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-9-3-4-10-5-6-12-8-11(10)7-9/h3-4,7,12H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBFOGGRLDRNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CCNC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017125-75-5 | |

| Record name | 7-ethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 7 Ethyl 1,2,3,4 Tetrahydroisoquinoline

Functionalization of the Nitrogen Atom in 7-Ethyl-1,2,3,4-tetrahydroisoquinoline

The secondary amine nitrogen atom in the 7-Ethyl-1,2,3,4-tetrahydroisoquinoline core is a primary site for chemical modification due to its nucleophilicity. This allows for the introduction of a wide variety of substituents, significantly altering the molecule's steric and electronic properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the tetrahydroisoquinoline ring readily undergoes N-alkylation and N-acylation. These reactions are fundamental for building molecular complexity and are widely employed in the synthesis of pharmacologically active derivatives. rsc.orgresearchgate.net

N-Alkylation typically involves the reaction of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline with an alkyl halide (such as methyl iodide or benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Multicomponent reactions have also been developed for the efficient synthesis of N-alkyl substituted THIQs. rsc.org

N-Acylation is achieved by treating the parent THIQ with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base such as triethylamine (B128534) or pyridine. nih.gov For instance, the reaction with chloroacetyl chloride can introduce a handle for further functionalization, such as the subsequent addition of secondary amines. researchgate.net The Bischler–Napieralski reaction, a classical method for isoquinoline (B145761) synthesis, proceeds through an N-acyl derivative of a β-phenylethylamine, highlighting the importance of N-acylation in the broader chemistry of this scaffold. rsc.org

| Reaction Type | Reagent Class | General Conditions | Product Type |

| N-Alkylation | Alkyl Halides (e.g., R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | 2-Alkyl-7-ethyl-1,2,3,4-tetrahydroisoquinoline |

| N-Acylation | Acyl Chlorides (e.g., RCOCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, Chloroform) | 2-Acyl-7-ethyl-1,2,3,4-tetrahydroisoquinoline |

| N-Acylation | Acid Anhydrides (e.g., (RCO)₂O) | Solvent (e.g., Acetic Acid) or neat | 2-Acyl-7-ethyl-1,2,3,4-tetrahydroisoquinoline |

Table 1: General Conditions for N-Alkylation and N-Acylation of Tetrahydroisoquinolines. This table presents generalized reaction conditions based on the reactivity of the THIQ scaffold.

Formation of N-Oxides and Quaternary Ammonium (B1175870) Salts

Further functionalization of the nitrogen atom can lead to the formation of N-oxides and quaternary ammonium salts, which can alter the molecule's solubility and biological profile.

N-Oxides are typically synthesized by the oxidation of the tertiary amine precursor. While direct oxidation of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline is not specifically detailed in the provided literature, the general method involves treating the corresponding N-alkylated THIQ derivative with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. researchgate.net The addition of isocyanides to 3,4-dihydroisoquinoline (B110456) N-oxides has also been reported as a route to functionalized THIQ amides. researchgate.net

Quaternary Ammonium Salts are formed when the nitrogen atom is alkylated to create a positively charged center with four substituents. This can be achieved by exhaustive alkylation of the secondary amine or by alkylating a pre-formed N-substituted THIQ derivative. For example, novel chiral quaternary N-spiro ammonium bromides containing a THIQ moiety have been synthesized and evaluated for their biological properties. rsc.org These reactions typically proceed by treating the N-substituted THIQ with an alkyl halide.

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The benzene (B151609) ring of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline is susceptible to electrophilic aromatic substitution, with the substitution pattern directed by the existing groups. The fused heterocyclic ring acts as an activating group, and the ethyl group at the 7-position is also an activating, ortho- and para-directing group. Therefore, electrophiles are expected to attack the C-6 and C-8 positions.

While specific examples of electrophilic substitution on 7-Ethyl-1,2,3,4-tetrahydroisoquinoline are not prominent, the general principles are well-established. Intramolecular electrophilic aromatic substitution is the key step in the Bischler–Napieralski and Pictet-Spengler reactions used to synthesize the THIQ core, where the presence of electron-donating groups on the aromatic ring facilitates the cyclization. rsc.org A straightforward approach for synthesizing 6- or 7-substituted THIQ derivatives involves the use of a nitro-substituted precursor, which can then be converted to an amino group via catalytic hydrogenation. This amino group can be further transformed into various other substituents through reactions like the Sandmeyer reaction. researchgate.net

Nucleophilic aromatic substitution on the THIQ ring is less common and generally requires the presence of strong electron-withdrawing groups or activation via metal catalysis.

Transformations of the Saturated Carbocyclic Ring

The saturated carbocyclic portion of the THIQ scaffold, specifically the C1, C3, and C4 positions, offers further opportunities for derivatization.

Reactivity at the C1 position is particularly notable. Oxidative α-functionalization of N-aryl THIQs, for example, can be catalyzed by copper nanoparticles to generate an intermediate iminium ion. acs.org This electrophilic species can then be trapped by various nucleophiles in cross-dehydrogenative coupling (CDC) reactions, such as the aza-Henry reaction with nitromethane. acs.org

Substitution at the C3 position has also been explored. The synthesis of 3-substituted THIQ analogues, such as 3-ethyl-THIQ and 3-(hydroxymethyl)-THIQ, has been performed to probe structure-activity relationships in enzyme inhibition studies. nih.gov

Oxidative and Reductive Manipulations of the 7-Ethyl-1,2,3,4-tetrahydroisoquinoline Core

The 7-Ethyl-1,2,3,4-tetrahydroisoquinoline core can undergo various oxidative and reductive transformations that affect the entire heterocyclic system.

Oxidation can lead to several products depending on the reagents and conditions. A key transformation is the dehydrogenation of the THIQ ring to form the corresponding aromatic isoquinoline or the intermediate 3,4-dihydroisoquinoline. This can be achieved using catalysts like palladium on carbon (Pd/C) at high temperatures. thieme-connect.de Selective oxidation at the C1 position can lead to the formation of 3,4-dihydroisoquinolones, particularly when N-aryl substituted THIQs are treated with molecular oxygen in the presence of a copper nanocatalyst. acs.org

Reduction reactions are more relevant in the synthesis of THIQs from their less saturated precursors. For instance, 3,4-dihydroisoquinolines, often generated via the Bischler–Napieralski reaction, are commonly reduced to 1,2,3,4-tetrahydroisoquinolines using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. rsc.org

| Transformation | Reagent/Catalyst | Product |

| Oxidation (Dehydrogenation) | Pd/C, heat | 7-Ethylisoquinoline |

| Oxidation (α-Oxidation) | CuNPs/MagSilica, O₂ | 2-Aryl-7-ethyl-3,4-dihydroisoquinolone |

| Reduction (of Dihydroisoquinoline) | NaBH₄ or H₂/Pd-C | 7-Ethyl-1,2,3,4-tetrahydroisoquinoline |

Table 2: Representative Oxidative and Reductive Manipulations of the THIQ Core. This table outlines general transformations applicable to the 7-ethyl derivative based on known THIQ chemistry.

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of the stable 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold are less common than functional group interconversions. Such reactions typically require specific structural features or harsh conditions.

Advanced Structural and Conformational Analysis of 7 Ethyl 1,2,3,4 Tetrahydroisoquinoline

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. In the study of tetrahydroisoquinoline systems, DFT calculations, often employing functionals like B3LYP or M06-2X with various basis sets (e.g., 6-311+G(d,p)), are used to optimize the molecular geometry and to determine electronic properties. researchgate.netchemicalbook.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, stability, and its ability to participate in electronic transitions. researchgate.net For instance, a smaller energy gap generally suggests higher reactivity. In related tetrahydroisoquinoline derivatives, the localization of the HOMO and LUMO can indicate likely sites for electrophilic or nucleophilic attack. researchgate.net

Global reactivity descriptors, which provide a quantitative measure of chemical reactivity, can also be calculated using the energies of the frontier molecular orbitals. These descriptors are valuable for predicting the reactivity of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline in various chemical reactions.

Table 1: Representative Global Reactivity Descriptors from DFT Calculations

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic power. |

This table represents typical descriptors that would be calculated for 7-Ethyl-1,2,3,4-tetrahydroisoquinoline in a DFT study.

Conformational Landscapes and Energy Minimization

The non-planar nature of the tetrahydroisoquinoline ring system allows for the existence of multiple conformations. Computational methods are essential for exploring the conformational landscape and identifying the most stable, low-energy structures. researchgate.net The process begins with a conformational search to generate a variety of possible spatial arrangements of the atoms. Each of these conformers is then subjected to energy minimization, a process that systematically alters the geometry to find the structure with the lowest potential energy. bldpharm.com

For the parent THIQ, studies have identified several low-energy conformers, often characterized by the axial or equatorial position of the N-H hydrogen and the twisting of the heterocyclic ring. researchgate.net The relative energies of these conformers are typically very close, indicating that multiple conformations may coexist at room temperature. The introduction of an ethyl group at the 7-position would influence the conformational preferences, and computational studies would be necessary to determine the new energy minima and the rotational barriers between them. This analysis is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface displays regions of negative potential (typically associated with lone pairs of electrons on heteroatoms like nitrogen) and positive potential (often found around hydrogen atoms attached to electronegative atoms). For 7-Ethyl-1,2,3,4-tetrahydroisoquinoline, the MEP would highlight the nucleophilic character of the nitrogen atom, a key feature in its chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. researchgate.netchemicalbook.com These interactions, such as hyperconjugation, are critical for understanding the molecule's stability. For the tetrahydroisoquinoline scaffold, NBO analysis reveals significant delocalization of electron density involving the aromatic ring and the heteroatom-centered orbitals. researchgate.net

Prediction of Spectroscopic Parameters and Validation

Computational chemistry plays a vital role in the interpretation of experimental spectra. By calculating spectroscopic parameters and comparing them to experimental data, the accuracy of the computational model can be validated. For 7-Ethyl-1,2,3,4-tetrahydroisoquinoline, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. chemicalbook.com The calculated frequencies are often scaled to account for systematic errors in the theoretical methods, and a good correlation between the calculated and experimental spectra confirms the predicted minimum-energy geometry. chemicalbook.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). researchgate.net This allows for the assignment of electronic transitions observed in the experimental spectrum to specific molecular orbitals, providing a deeper understanding of the molecule's electronic structure. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental values to aid in the structural elucidation of the molecule.

7 Ethyl 1,2,3,4 Tetrahydroisoquinoline As a Key Synthetic Intermediate

Precursor in the Total Synthesis of Complex Natural Products

The tetrahydroisoquinoline core is a fundamental structural motif in a vast array of isoquinoline (B145761) alkaloids, many of which possess significant biological activity. Consequently, substituted THIQs are crucial intermediates in the total synthesis of these complex natural products. Synthetic strategies often involve the construction of a suitably functionalized THIQ skeleton, which is then elaborated to achieve the final natural product target.

However, a comprehensive search of the chemical literature did not yield specific examples where 7-Ethyl-1,2,3,4-tetrahydroisoquinoline is explicitly used as a precursor in the total synthesis of a complex natural product. While the general importance of the THIQ scaffold is undisputed, the specific contribution of the 7-ethyl variant in this area is not documented in available research.

Building Block for Novel Heterocyclic Scaffolds

The THIQ nucleus serves as a versatile starting material for the construction of novel and complex heterocyclic systems. The inherent reactivity of the nitrogen atom and the aromatic ring allows for various chemical transformations, leading to the formation of fused or spirocyclic structures with potential applications in drug discovery and materials science.

Despite the broad utility of THIQs in this regard, there is a lack of specific studies detailing the use of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline as a building block for the synthesis of new heterocyclic scaffolds. The influence of the 7-ethyl substituent on the reactivity and properties of the resulting heterocycles has not been a subject of focused investigation in the available literature.

Role in the Generation of Diverse Chemical Libraries

In the field of drug discovery, the generation of diverse chemical libraries for high-throughput screening is a critical endeavor. The THIQ scaffold, with its three-dimensional structure and multiple points for diversification, is an attractive core for combinatorial chemistry. By introducing various substituents at different positions of the THIQ ring, large libraries of compounds with diverse chemical properties can be synthesized and evaluated for their biological activity.

While the general principle of using THIQs in the generation of chemical libraries is well-established, there are no specific reports that highlight the use of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline as a foundational scaffold for such libraries. The potential of the 7-ethyl group to modulate the biological activity or physicochemical properties of the library members has not been systematically explored.

Applications in Advanced Organic Synthesis Method Development

Substituted tetrahydroisoquinolines are often employed as substrates or catalysts in the development of new synthetic methodologies. These can include novel C-H activation strategies, asymmetric catalysis, and the development of multicomponent reactions. The rigid and well-defined structure of the THIQ core can provide a valuable platform for testing the scope and limitations of new synthetic transformations.

A review of the literature on advanced organic synthesis methods did not reveal any instances where 7-Ethyl-1,2,3,4-tetrahydroisoquinoline was specifically utilized as a key substrate, ligand, or catalyst in the development of new synthetic methods. The focus of such studies has been on either the parent THIQ molecule or derivatives with other substitution patterns.

Advanced Analytical Methods for Detection and Quantification of 7 Ethyl 1,2,3,4 Tetrahydroisoquinoline

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline, providing the necessary separation from impurities, starting materials, and other related compounds. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools in its analytical profile.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

The development of GC and HPLC methods for tetrahydroisoquinoline (THIQ) derivatives is a well-established practice. For GC analysis, the volatility of the analyte is a key consideration. While some THIQs can be analyzed directly, derivatization is often employed to enhance volatility and improve peak shape, especially for compounds with polar functional groups. A common approach involves acylation or silylation of the secondary amine. For instance, a method developed for substituted THIQs utilized pre-column derivatization with (–)-(1R)-menthyl chloroformate, which not only improves chromatographic properties but also allows for chiral separation on a standard achiral column. scirp.orgscirp.org

Method development for GC typically involves optimizing the temperature program, carrier gas flow rate, and selection of a suitable capillary column. A non-polar column, such as one with a dimethyl polysiloxane stationary phase, is often a good starting point for method development. nih.gov

HPLC is a versatile technique for the analysis of THIQ derivatives, offering a wide range of stationary and mobile phases to achieve separation. nih.gov Reverse-phase HPLC is commonly used, where a non-polar stationary phase (like C18) is paired with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. acs.org The development of an HPLC method requires careful optimization of mobile phase composition, flow rate, and column temperature to achieve baseline separation of the target analyte from any impurities.

Table 1: Illustrative Parameters for GC and HPLC Method Development for Tetrahydroisoquinoline Analogs

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Non-polar capillary column (e.g., VF-1ms, 60 m x 0.25 mm x 0.25 µm) scirp.org | Reverse-phase column (e.g., C18) or Chiral Stationary Phase (CSP) nih.gov |

| Mobile Phase/Carrier Gas | Helium scirp.org | Acetonitrile/Water or Methanol/Buffer mixture acs.org |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) nih.gov | UV Detector, Mass Spectrometer (MS) scirp.org |

| Derivatization | Often required to increase volatility (e.g., with menthyl chloroformate) scirp.orgscirp.org | Generally not required, but can be used for detection enhancement |

| Key Optimization Factors | Oven temperature program, injection mode (split/splitless) | Mobile phase gradient/isocratic elution, pH, flow rate |

Chiral Chromatography for Enantiomeric Purity Assessment

Since 7-Ethyl-1,2,3,4-tetrahydroisoquinoline possesses a chiral center at the C-7 position of the ethyl group (if substitution creates a stereocenter) and potentially at C-1 if further substituted, the assessment of its enantiomeric purity is critical, particularly in pharmaceutical contexts. Chiral chromatography is the definitive method for separating and quantifying enantiomers.

This can be achieved through two main strategies:

Direct Separation using Chiral Stationary Phases (CSPs) : This is the most common approach. HPLC columns containing a chiral selector immobilized on the stationary phase are used to directly resolve the enantiomers. For tetrahydroisoquinoline analogs, Cinchona alkaloid-based zwitterionic nih.gov and macrocyclic glycopeptide antibiotic-based CSPs have proven effective. mdpi.com The choice of CSP and mobile phase is crucial for achieving enantioseparation. nih.govmdpi.com For example, the stereoisomers of various THIQ analogs have been successfully resolved using columns based on quinine (B1679958) or quinidine (B1679956) moieties with a polar ionic mobile phase. nih.gov

Indirect Separation via Diastereomer Formation : This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, non-chiral chromatographic column (either GC or HPLC). scirp.orgscirp.org A study demonstrated the successful separation of THIQ enantiomers by GC after derivatization with (–)-(1R)-menthyl chloroformate, which converted them into diastereomeric carbamates that were resolvable on a non-polar GC column. scirp.org This approach offers an alternative when direct chiral methods are not readily available or suitable due to factors like high boiling points of the analytes. scirp.org

The optical purity of chiral sulfides, intermediates in the synthesis of some dimethyl-tetrahydroisoquinolines, has been confirmed to be 100% using chiral HPLC analysis. pharm.or.jp

Hyphenated Techniques in Structural Confirmation and Purity Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification and purity assessment of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the highly specific detection and structural elucidation capabilities of mass spectrometry. It is a definitive method for identifying 7-Ethyl-1,2,3,4-tetrahydroisoquinoline and its related impurities. Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern form a mass spectrum that serves as a chemical fingerprint. researchgate.net

The fragmentation of tetrahydroisoquinolines is well-studied. Common fragmentation pathways involve the loss of substituents on the ring system or cleavage of the heterocyclic ring itself. cdnsciencepub.com For example, the fragmentation of 1,2,3,4-tetrahydroisoquinoline (B50084) can lead to the abstraction of two hydrogens to form a more stable 1,4-dihydroisoquinoline ion. researchgate.net The mass spectrum of a given compound, combined with its GC retention time, provides a high degree of confidence in its identification. For complex matrices, derivatization may be necessary to improve chromatographic performance and achieve the sensitivity required for trace analysis. scirp.orgscirp.org

Table 2: Typical GC-MS Parameters for Tetrahydroisoquinoline Derivative Analysis

| Parameter | Setting | Reference |

| GC Column | VF-1ms capillary column (60 m × 0.25 mm × 0.25 µm) | scirp.org |

| Carrier Gas | Helium | scirp.org |

| Ionization Mode | Electron Impact (EI), 70 eV | scirp.org |

| MS Analyzer | Ion Trap or Quadrupole | scirp.org |

| Temperatures | Transfer line: 180°C, Ion source: 150°C | scirp.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative and often complementary technique to GC-MS, particularly for less volatile or thermally labile compounds. It has become a gold standard for the analysis of many compounds in complex biological matrices. researchgate.net The soft ionization techniques used in LC-MS, such as electrospray ionization (ESI), typically result in less fragmentation than EI, often preserving the molecular ion ([M+H]+). researchgate.netscielo.br

This is particularly useful for confirming the molecular weight of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS). In this setup, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which is then used for structural confirmation and quantification. researchgate.netresearchgate.net The systematic investigation of the fragmentation behaviors of various isoquinoline (B145761) alkaloids by Q-TOF/MS has provided a solid basis for the structural elucidation of new or related compounds. researchgate.net LC-MS/MS methods are prized for their high selectivity and sensitivity, enabling the detection and quantification of analytes at very low concentrations. researchgate.net

Future Directions and Emerging Research in the Chemistry of 7 Ethyl 1,2,3,4 Tetrahydroisoquinoline

Innovations in Sustainable and Efficient Synthetic Methodologies

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (B50084) ring system has traditionally been dominated by classic name reactions, most notably the Pictet-Spengler and Bischler-Napieralski reactions. rsc.orgamazonaws.com Future research concerning the synthesis of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline is poised to focus on the development of more sustainable and efficient methodologies that offer high yields, atom economy, and environmental compatibility.

A primary avenue of innovation lies in the refinement of the Pictet-Spengler reaction. The conventional approach often requires harsh acidic conditions and high temperatures. rsc.org Emerging research highlights the use of microwave-assisted organic synthesis (MAOS) to accelerate this reaction, significantly reducing reaction times and often improving yields. rsc.org For instance, the microwave-assisted synthesis of 1-substituted THIQs has been shown to proceed in as little as 15 minutes in the presence of trifluoroacetic acid, affording near-quantitative yields. rsc.org Another green approach that is gaining traction is the use of solvent-free reaction conditions, which minimizes volatile organic compound (VOC) emissions. nist.gov

Furthermore, the development of novel catalytic systems is a key area of future investigation. While traditional Brønsted and Lewis acids are effective, their use can lead to waste generation and difficult purification. The exploration of heterogeneous catalysts, which can be easily recovered and reused, presents a more sustainable alternative. Additionally, the advent of organocatalysis, using small organic molecules to catalyze the Pictet-Spengler reaction, offers a metal-free and often highly enantioselective route to chiral THIQ derivatives.

The probable synthetic route to 7-Ethyl-1,2,3,4-tetrahydroisoquinoline would involve the condensation of 3-ethylphenethylamine with an appropriate formaldehyde (B43269) equivalent, followed by an acid-catalyzed cyclization. The optimization of this process using the aforementioned sustainable techniques will be a significant focus of future synthetic efforts.

Table 1: Comparison of Synthetic Methodologies for Tetrahydroisoquinolines

| Methodology | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Pictet-Spengler | Strong acid (e.g., HCl, H₂SO₄), high temperature | Well-established, reliable | Harsh conditions, potential for side products, not environmentally friendly |

| Microwave-Assisted Synthesis | Microwave irradiation, often with a catalyst | Rapid reaction times, often higher yields, improved energy efficiency | Requires specialized equipment |

| Solvent-Free Synthesis | Neat reactants, often with a solid-supported catalyst | Reduced solvent waste, environmentally friendly | May not be suitable for all substrates, potential for mass transfer limitations |

| Organocatalysis | Chiral Brønsted acids or other organic catalysts | Metal-free, can provide high enantioselectivity | Catalyst loading can be high, may require longer reaction times |

| Heterogeneous Catalysis | Solid-supported acid or metal catalysts | Easy catalyst recovery and reuse, simplified purification | Can have lower activity than homogeneous counterparts |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights

A thorough understanding of the structural and electronic properties of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline is fundamental to predicting its reactivity and potential applications. Future research will undoubtedly leverage a synergistic combination of advanced spectroscopic techniques and computational chemistry to gain deeper mechanistic insights.

While standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will remain essential for routine characterization, more advanced techniques will provide a more nuanced picture. For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be crucial for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives of the target compound. The infrared spectrum of the parent 1,2,3,4-tetrahydroisoquinoline shows characteristic N-H and C-H stretching frequencies, and the introduction of the 7-ethyl group is expected to add specific signals corresponding to the ethyl moiety. nist.govorganic-chemistry.org

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in complementing experimental data. DFT calculations can be used to predict the conformational landscape of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline, identifying the most stable conformers and the energy barriers between them. Furthermore, theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental results to validate the proposed structures. These computational models can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its reactivity in various chemical transformations.

Table 2: Predicted Spectroscopic Data for 7-Ethyl-1,2,3,4-tetrahydroisoquinoline

| Technique | Region/Chemical Shift (Predicted) | Assignment |

|---|---|---|

| ¹H NMR | δ 7.0-6.8 ppm | Aromatic protons (H-5, H-6, H-8) |

| δ 4.0-3.8 ppm | Methylene protons adjacent to nitrogen (H-1) | |

| δ 3.2-3.0 ppm | Methylene protons (H-3) | |

| δ 2.8-2.6 ppm | Methylene protons (H-4) | |

| δ 2.6-2.4 ppm | Methylene protons of ethyl group (-CH₂CH₃) | |

| δ 1.3-1.1 ppm | Methyl protons of ethyl group (-CH₂CH₃) | |

| δ 2.0-1.5 ppm | NH proton | |

| ¹³C NMR | δ 145-130 ppm | Aromatic carbons |

| δ 128-125 ppm | Aromatic carbons | |

| δ 50-40 ppm | Carbon adjacent to nitrogen (C-1) | |

| δ 45-35 ppm | Carbon (C-3) | |

| δ 30-20 ppm | Carbon (C-4) and Ethyl -CH₂ | |

| δ 16-14 ppm | Ethyl -CH₃ | |

| IR (cm⁻¹) | 3350-3250 | N-H stretch |

| 3100-3000 | Aromatic C-H stretch | |

| 3000-2850 | Aliphatic C-H stretch | |

| 1600-1450 | Aromatic C=C stretch |

Exploration of Novel Chemical Transformations and Derivatization Strategies

The chemical reactivity of the 1,2,3,4-tetrahydroisoquinoline scaffold offers multiple sites for functionalization, making it an excellent template for creating diverse molecular architectures. Future research on 7-Ethyl-1,2,3,4-tetrahydroisoquinoline will focus on exploring novel chemical transformations and derivatization strategies to expand its chemical space.

Key areas of interest will include the selective functionalization of the C-1 position and the nitrogen atom. The C-1 position is particularly reactive towards oxidation to form a 3,4-dihydroisoquinolinium ion, which can then be trapped by various nucleophiles. This allows for the introduction of a wide range of substituents at this position. nih.gov Metal-catalyzed cross-coupling reactions are also expected to be a fruitful area of investigation for C-1 functionalization.

The secondary amine at the N-2 position is readily derivatized through N-alkylation and N-acylation reactions. These transformations are not only important for modulating the physicochemical properties of the molecule but also for introducing new functional groups that can participate in further reactions or act as pharmacophores in biologically active compounds.

Furthermore, the aromatic ring of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline, while less reactive than the heterocyclic part, can undergo electrophilic aromatic substitution reactions. The directing effects of the alkyl and amino groups will influence the regioselectivity of these reactions. The development of new catalytic methods for the selective C-H activation of the aromatic ring will open up new avenues for derivatization.

Table 3: Potential Derivatization Reactions of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | N-Alkyl-7-ethyl-THIQ |

| N-Acylation | Acyl chloride or anhydride, base (e.g., triethylamine) | N-Acyl-7-ethyl-THIQ |

| C-1 Functionalization (via oxidation) | Oxidizing agent (e.g., DDQ), nucleophile | 1-Substituted-7-ethyl-THIQ |

| Pictet-Spengler (with ketones) | Ketone, acid catalyst | 1,1-Disubstituted-7-ethyl-THIQ |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro-7-ethyl-THIQ |

| Aromatic Halogenation | Halogenating agent (e.g., NBS, NCS) | Halo-7-ethyl-THIQ |

Expanding the Utility of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline as a Versatile Chemical Building Block

The true value of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline will be realized through its application as a versatile chemical building block in the synthesis of more complex and functional molecules. The strategic placement of the ethyl group at the 7-position can influence the molecule's lipophilicity and steric profile, which can be advantageous in various applications, particularly in medicinal chemistry.

The tetrahydroisoquinoline core is a well-established pharmacophore in numerous drug candidates and approved drugs. nih.gov Derivatives of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline could be explored for a wide range of biological activities, including as enzyme inhibitors, receptor antagonists, or antimicrobial agents. For example, substituted THIQs have been investigated as inhibitors of phenylethanolamine N-methyltransferase and as orexin (B13118510) receptor antagonists. The 7-ethyl derivative could serve as a lead scaffold for the development of new therapeutic agents in these and other areas.

Beyond medicinal chemistry, the unique structural and electronic properties of this compound could be harnessed in materials science. For instance, appropriately functionalized derivatives could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or as ligands for the synthesis of novel metal complexes with interesting catalytic or photophysical properties.

The future of research on 7-Ethyl-1,2,3,4-tetrahydroisoquinoline is bright, with numerous opportunities for innovation in its synthesis, characterization, and application. As a largely unexplored molecule, it represents a fertile ground for fundamental chemical research with the potential for significant contributions to both academic and industrial endeavors.

Q & A

Q. How can computational modeling predict interactions with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.